molecular formula C16H16N4O3S B2744818 2-(benzylthio)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034321-19-0

2-(benzylthio)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2744818
M. Wt: 344.39
InChI Key: NNBMMFFUNPFJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, such as the one , has been a topic of research. A common method for synthesizing isoxazole derivatives involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The five-membered isoxazole ring in the compound makes dihedral angles of 80.5 (2) and 81.3 (2)° with the two benzene rings, which form a dihedral angle of 39.81 (18)° with each other .


Chemical Reactions Analysis

The compound has been synthesized considering the antimicrobial and anticancer potencies of azole compounds . The chemical structures of the obtained compounds were confirmed by spectral and elemental analyses .


Physical And Chemical Properties Analysis

The compound has a melting point of 110–111 °C. The IR (KBr) ν max (cm −1) values are 3314 (N–H), 1666 (C=O), 1610–1408 (C=C and C=N). The 1 H NMR (500 MHz) (DMSO-d 6) δ(ppm) values are 2.36 (3H, s, isoxazole C 3 –CH 3), 4.47 (2H, s, CO–CH 2), 6.63 (H, s, isoxazole C 2 –H), 7.28–7.41 (5H, m, C 6 H 5 –H), 10.70 (H) .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • A study by Ying-jun (2012) focused on synthesizing a novel compound similar to 2-(benzylthio)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide. The compound's structure was determined using techniques like NMR, showcasing the significance of these compounds in chemical synthesis and structural analysis (Li Ying-jun, 2012).

Antimicrobial Applications

Bioactivity and Pharmacological Potential

Future Directions

The compound and its derivatives have shown potential in antimicrobial and anticancer research . Future research could focus on exploring these properties further and making modifications to the structure to enhance its efficacy.

properties

IUPAC Name

2-benzylsulfanyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-11-7-13(19-22-11)16-18-15(23-20-16)8-17-14(21)10-24-9-12-5-3-2-4-6-12/h2-7H,8-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBMMFFUNPFJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

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